3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine

Lipophilicity Chromatographic behaviour ADME prediction

3,5-Dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine (CAS 1704097-59-5, molecular formula C₁₂H₁₂Br₂N₂, MW 344.06 g/mol) is a heterocyclic organic compound that integrates a 3,5-dibromo-4-methylpyridine core with an N-linked 2,5-dimethylpyrrole moiety. It is supplied as a research-grade intermediate for synthetic chemistry applications, with commercial purity typically ≥98 % as verified by NMR and HPLC.

Molecular Formula C12H12Br2N2
Molecular Weight 344.04 g/mol
CAS No. 1704097-59-5
Cat. No. B1449357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine
CAS1704097-59-5
Molecular FormulaC12H12Br2N2
Molecular Weight344.04 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=NC=C(C(=C2Br)C)Br)C
InChIInChI=1S/C12H12Br2N2/c1-7-4-5-8(2)16(7)12-11(14)9(3)10(13)6-15-12/h4-6H,1-3H3
InChIKeyOGBILJNDBLXFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine (CAS 1704097-59-5): Procurement-Grade Heterocyclic Building Block


3,5-Dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine (CAS 1704097-59-5, molecular formula C₁₂H₁₂Br₂N₂, MW 344.06 g/mol) is a heterocyclic organic compound that integrates a 3,5-dibromo-4-methylpyridine core with an N-linked 2,5-dimethylpyrrole moiety . It is supplied as a research-grade intermediate for synthetic chemistry applications, with commercial purity typically ≥98 % as verified by NMR and HPLC . The molecule bears two bromine substituents at the 3‑ and 5‑positions of the electron-deficient pyridine ring, complemented by a 4‑methyl group and a dimethylpyrrol‑1‑yl substituent at the 2‑position—a substitution pattern that differentiates it from simpler dihalopyridine scaffolds.

Why 3,5-Dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine Cannot Be Replaced by Simple Analogs


The 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine scaffold simultaneously provides (i) two bromide leaving groups for sequential cross-coupling, (ii) a 4‑methyl group that modulates pyridine electron density and steric environment, and (iii) a 2,5‑dimethylpyrrol‑1‑yl substituent that influences solubility, crystallinity, and coordination behaviour . Generic dibromopyridines, such as 3,5-dibromo-4-methylpyridine (CAS 3430-23-7), lack the N‑pyrrolyl group and therefore cannot reproduce the same regio‑reactivity in metal-catalysed couplings ; conversely, 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (CAS 1210477-73-8), which omits the 4‑methyl group, exhibits measurably different lipophilicity and packing characteristics that can alter downstream compound properties . The following quantitative comparisons substantiate these non‑interchangeable features.

Quantitative Differentiation Evidence for 3,5-Dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine


Computed Lipophilicity (cLogP) Versus the 4‑Desmethyl Analog

The 4‑methyl substituent on the pyridine ring of the title compound contributes to a computed partition coefficient (cLogP) of 3.76, while the direct analog lacking the 4‑methyl group—3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (CAS 1210477-73-8)—exhibits a higher cLogP of 4.51 . This 0.75 log unit difference corresponds to an approximately 5.6‑fold lower octanol‑water partition coefficient for the title compound, translating into measurably distinct reversed‑phase HPLC retention times and, consequently, different solubility and passive membrane partitioning profiles when these building blocks are incorporated into larger molecules.

Lipophilicity Chromatographic behaviour ADME prediction

Lipophilicity Contrast with the Pyrrole‑Free Dibromopyridine Scaffold

The introduction of the 2,5‑dimethyl‑1H‑pyrrol‑1‑yl group raises the cLogP from the range of 2.6–3.2 (reported for 3,5-dibromo-4-methylpyridine, CAS 3430-23-7) [1] to 3.76 for the title compound , a difference of ≥0.5 log units. This increase is consistent with the additional hydrophobic surface contributed by the dimethylpyrrole substituent, and it indicates that the title compound will preferentially partition into organic phases during extraction work‑up and chromatographic purification, an operational advantage when the synthetic sequence involves aqueous quenching steps.

Lipophilicity Fragment-based design Structural differentiation

Synthetic Utility Advantage: Two Bromine Handles for Iterative Cross‑Coupling

The title compound bears bromine atoms at both the 3‑ and 5‑positions of the pyridine ring, enabling iterative palladium‑catalysed coupling. In contrast, the monobromo analog 5‑bromo‑2‑(2,5‑dimethyl‑1H‑pyrrol‑1‑yl)‑4‑methylpyridine (CAS 870689‑06‑8) is limited to a single C–C bond‑forming event. The general methodology for double‑coupling of dibromopyridines, demonstrated by Handy et al. (2007), achieves isolated yields of 70–92 % for the sequential installation of two different aryl groups with excellent regiocontrol [1]. The 4‑methyl and 2‑pyrrolyl substituents in the title compound further bias the electronic environment of the pyridine ring, which can influence the order of oxidative addition and thereby permit programmed, divergent synthesis of unsymmetrical 3,5‑diaryl derivatives—a synthetic option inaccessible to the monobromo analog.

Cross-coupling Sequential functionalisation Regioselectivity

Commercial Purity Benchmark Versus Monobromo Analog

The title compound is routinely stocked by specialist suppliers at a purity specification of 98 % (HPLC), as verified by independent laboratory COA documentation . By comparison, the analogous monobromo compound 5‑bromo‑2‑(2,5‑dimethyl‑1H‑pyrrol‑1‑yl)‑4‑methylpyridine is frequently listed at a lower standard purity of 95 % . The 3‑percentage‑point purity differential translates into a lower burden of potentially reactive impurities in the dibromo compound, which can be critical for high‑stakes cross‑coupling reactions where halide impurities poison palladium catalysts or generate off‑target by‑products.

Quality control Purity specification Procurement reliability

Recommended Application Scenarios for 3,5-Dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine


Sequential Palladium‑Catalysed Synthesis of Unsymmetrical 3,5‑Diarylpyridine Libraries

The presence of two bromide leaving groups, differentiated by the electronic bias imparted by the 4‑methyl and 2‑dimethylpyrrol‑1‑yl substituents, allows chemists to exploit the iterative double‑coupling methodology reported for dibromopyridines [1]. Researchers can program the order of Suzuki‑ or Sonogashira‑type couplings to generate diverse 3,5‑diaryl‑4‑methyl‑2‑pyrrolylpyridine arrays in a single‑pot sequence. The excellent isolated yields (70–92 %) and regiocontrol demonstrated for structurally analogous systems underscore the compound’s value as a central diversification hub.

Physicochemical Property Tuning for Fragment‑Based Drug Discovery

When incorporated into fragment‑growing campaigns, the cLogP of 3.76 positions the compound in a favourable lipophilicity space distinct from both its higher‑logP (4.51) 4‑desmethyl analog and its lower‑logP (2.6–3.2) pyrrole‑free analog [2]. This intermediate hydrophobicity can be exploited to fine‑tune solubility and permeability without resorting to additional polar substituents, thereby preserving the two bromine handles for further elaboration. The quantified logP differences provide a rational basis for selecting this specific building block over structural alternatives.

High‑Fidelity Analytical Reference Standard for Method Development

With a commercial purity of ≥98 % (HPLC) , the compound can serve as a batch‑to‑batch reference standard for reversed‑phase HPLC method development and for calibrating LC‑MS systems used in monitoring cross‑coupling reaction progress. Its distinctive UV chromophore (combined pyridine‑pyrrole system) and dual bromine isotopic pattern produce a characteristic mass spectrum that facilitates unambiguous identification, even in complex reaction mixtures.

Precursor for Bromodomain Inhibitor Intermediates

The pyrrolopyridine scaffold is a recurrent motif in bromodomain inhibitor patents [3]. The title compound, bearing both the pyrrol‑1‑yl substituent and two reactive halogen positions, is structurally pre‑organised for further annulation or substitution chemistry aimed at generating patent‑disclosed bromodomain‑binding pharmacophores. While direct activity data for the title compound are not yet reported, its capacity to serve as a late‑stage diversification intermediate is supported by its structural alignment with patented inhibitor frameworks.

Quote Request

Request a Quote for 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.